5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
Overview
Description
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationNC1ON=C2CCCC2=1
. The InChI code for this compound is 1S/C6H8N2O/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2
.
Scientific Research Applications
Applications in Organic Synthesis
One significant application of related isoxazole derivatives is in the realm of organic synthesis, particularly in Pd-catalyzed C(sp(3))-H bond activation processes. Pasunooti et al. (2015) demonstrated that bidentate auxiliaries derived from isoxazole-3-carboxamide moieties can effectively direct Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of various γ-substituted non-natural amino acids (Pasunooti et al., 2015). This highlights the role of isoxazole derivatives in facilitating complex bond formations essential for the development of novel organic compounds.
Contributions to Heterocyclic Chemistry
Isoxazole derivatives, including those related to 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine, have been recognized for their versatility in heterocyclic chemistry. Kamimura (1992) reviewed the significant role of 2-isoxazolines (4, 5-dihydroisoxazoles) as intermediates in organic synthesis, outlining their utility in constructing β-hydroxy ketones or γ-amino alcohols, and serving as alternatives in aldol reactions for the construction of aliphatic and alicyclic compounds (Kamimura, 1992). This underscores the importance of such structures in the synthesis and functionalization of complex organic molecules.
Medicinal Chemistry and Drug Design
The isoxazolidine ring, closely related to the structure of this compound, has been identified as a privileged scaffold in medicinal chemistry. Berthet et al. (2016) discussed the increasing interest in isoxazolidine and isoxazolidine-containing compounds due to their potential as mimics of nucleosides, carbohydrates, PNA, amino acids, and steroid analogs, highlighting their broad applicability in the development of novel therapeutic agents (Berthet et al., 2016).
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKCMXHIWUORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406108 | |
Record name | 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698975-77-8 | |
Record name | 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H-cyclopenta[c][1,2]oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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